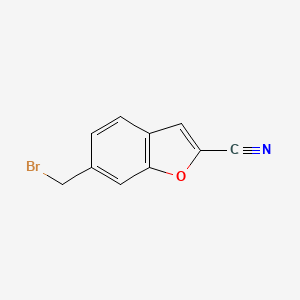

6-(Bromomethyl)benzofuran-2-carbonitrile

Description

Properties

Molecular Formula |

C10H6BrNO |

|---|---|

Molecular Weight |

236.06 g/mol |

IUPAC Name |

6-(bromomethyl)-1-benzofuran-2-carbonitrile |

InChI |

InChI=1S/C10H6BrNO/c11-5-7-1-2-8-4-9(6-12)13-10(8)3-7/h1-4H,5H2 |

InChI Key |

IBAZQIGYDWJWEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1CBr)OC(=C2)C#N |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 6-(Bromomethyl)benzofuran-2-carbonitrile

The synthesis of this compound typically involves bromination of benzofuran derivatives followed by the introduction of a carbonitrile group. The general synthetic route includes:

- Starting Material : Benzofuran derivatives are often used as precursors.

- Bromination : The introduction of bromine at the 6-position is achieved using brominating agents such as N-bromosuccinimide (NBS) in appropriate solvents like carbon tetrachloride or acetic acid .

- Nitrile Formation : The carbonitrile group can be introduced through nucleophilic substitution or by reacting with cyanogen bromide under basic conditions.

Biological Activities

The compound has shown promising biological activities, particularly in anticancer and antimicrobial research.

Anticancer Activity

This compound has been evaluated for its cytotoxic properties against various cancer cell lines:

- Mechanism of Action : Studies suggest that this compound may inhibit key signaling pathways involved in cancer cell proliferation. For instance, it has been shown to interact with proteins such as PLK1, leading to apoptosis in cancer cells .

- In Vitro Studies : In vitro testing against lung adenocarcinoma cells (A549) demonstrated significant cytotoxicity, with an IC50 value indicating effective inhibition of cell growth .

Antimicrobial Properties

Research indicates that benzofuran derivatives, including this compound, exhibit antimicrobial activity:

- Testing Against Bacteria : Compounds derived from benzofuran structures have been tested against various bacterial strains, showing effectiveness against Gram-positive and Gram-negative bacteria .

- Potential Applications : These findings suggest potential applications in developing new antimicrobial agents to combat resistant bacterial strains.

Case Studies

Several studies have documented the synthesis and evaluation of benzofuran derivatives, including this compound:

- Study on Anticancer Activity : A study focused on the synthesis of several brominated benzofuran derivatives found that compounds with bromine substitutions showed enhanced cytotoxicity against leukemia cells. The structure-activity relationship indicated that halogenation at specific positions significantly affects biological activity .

- Antimicrobial Evaluation : Another investigation into new derivatives of benzofurans highlighted their potential as antimicrobial agents. The study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) effective against common pathogens like E. coli and S. aureus .

Data Tables

Chemical Reactions Analysis

Electrophilic Bromination

One common method involves the bromination of benzofuran derivatives, where the bromomethyl group is introduced via electrophilic substitution. This reaction typically requires the use of bromine in a suitable solvent such as carbon tetrachloride or acetic acid. The presence of electron-donating groups on the benzofuran ring can enhance the reactivity towards bromination, allowing for regioselective substitution at the desired position .

Nucleophilic Substitution

Another synthesis route involves nucleophilic substitution reactions where nucleophiles attack the electrophilic carbon of the bromomethyl group. For instance, reactions with amines can yield various amine derivatives of benzofuran .

Chemical Reactions Involving 6-(Bromomethyl)benzofuran-2-carbonitrile

The reactivity of this compound allows it to participate in several important chemical reactions:

Nucleophilic Addition Reactions

The carbonitrile group is known for its ability to undergo nucleophilic addition reactions. For example, when treated with Grignard reagents or organolithium compounds, it can form corresponding carbanions followed by hydrolysis to yield substituted benzofurans .

Condensation Reactions

Condensation reactions involving this compound can lead to the formation of various derivatives. For instance, condensation with aromatic aldehydes can yield allylidene malononitriles, which are valuable intermediates in organic synthesis .

Mechanistic Insights

Understanding the mechanisms behind these reactions is crucial for optimizing conditions and yields.

Electrophilic Substitution Mechanism

In electrophilic substitution, the mechanism typically involves the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity. The bromine atom acts as an electrophile, and its introduction can be facilitated by polar solvents that stabilize charged intermediates .

Nucleophilic Addition Mechanism

For nucleophilic additions to the carbonitrile group, the mechanism generally involves the attack of a nucleophile on the carbon atom of the nitrile, leading to the formation of an intermediate that can undergo further transformations depending on reaction conditions .

Anticancer Activity

Recent studies have highlighted that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors . The introduction of halogen substituents like bromine has been noted to enhance these properties by increasing hydrophobicity and facilitating interactions with biological targets.

Tables

| Reaction Type | Conditions | Products |

|---|---|---|

| Electrophilic Bromination | Br₂ in CCl₄ or Acetic Acid | Brominated Benzofuran Derivatives |

| Nucleophilic Substitution | Grignard Reagents | Substituted Benzofurans |

| Condensation | Aromatic Aldehydes | Allylidene Malononitriles |

This comprehensive overview highlights both synthetic strategies and reaction mechanisms associated with this compound while emphasizing its significance in pharmaceutical applications. Further exploration could yield even more derivatives with enhanced biological activities and improved therapeutic profiles.

Comparison with Similar Compounds

Ethyl 3-amino-7-cyano-4,6-dimethoxy-1-benzofuran-2-carboxylate (Compound 5, )

- Substituents: Amino (C3), cyano (C7), methoxy (C4, C6), and ester (C2).

- Key Differences: Unlike 6-(bromomethyl)benzofuran-2-carbonitrile, this compound lacks a bromomethyl group and instead features electron-donating methoxy and amino groups. The ester at C2 is hydrolyzable, whereas the carbonitrile in the target compound is more stable under basic conditions.

- Reactivity: The amino group enables electrophilic aromatic substitution, while methoxy groups hinder nucleophilic attacks at C5. In contrast, the bromomethyl group in the target compound facilitates SN2 reactions or Suzuki couplings .

Benzofuran-2-carbonitrile ()

- Substituents : Carbonitrile at C2 only.

- Key Differences : The absence of a bromomethyl group at C6 limits its utility in alkylation or cross-coupling reactions. The target compound’s bromomethyl group significantly enhances its electrophilicity and synthetic versatility .

Heterocyclic Carbonitriles with Halogen Substituents

5-Bromo-6-methyl-2-pyridinecarbonitrile ()

- Core Structure : Pyridine ring (nitrogen-containing heterocycle).

- Substituents : Bromo (C5), methyl (C6), and carbonitrile (C2).

- Key Differences : The pyridine ring’s electron-deficient nature contrasts with benzofuran’s oxygen-dependent aromaticity. The methyl group at C6 is less reactive than bromomethyl, limiting its participation in substitution reactions. However, both compounds share utility as intermediates in agrochemical synthesis .

6-Ethyl-4-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile ()

- Core Structure: Coumarin (benzopyranone system).

- Substituents : Ethyl (C6), methyl (C4), and carbonitrile (C3).

- Key Differences: The lactone ring in coumarin confers distinct reactivity, such as photoactivity or metal coordination, which benzofuran lacks.

Comparative Data Table

Preparation Methods

Cyclization of Substituted Salicylaldehydes

The most common method involves cyclizing 2-hydroxybenzaldehyde derivatives with cyanoacetate esters. For 6-methyl substitution, 2-hydroxy-4-methylbenzaldehyde serves as the starting material. Reaction with ethyl cyanoacetate in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) induces cyclization via Knoevenagel condensation, forming 6-methylbenzofuran-2-carbonitrile. Key parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 80–100°C | 65–75 |

| Solvent | DMF | – |

| Base | K₂CO₃ | – |

| Reaction Time | 4–6 hours | – |

This method benefits from commercial availability of starting materials but requires careful purification to remove unreacted aldehyde.

Palladium-Catalyzed Coupling

Alternative routes employ palladium-catalyzed cross-coupling to assemble the benzofuran ring. For example, 2-iodo-4-methylphenol reacts with propiolonitrile in the presence of Pd(PPh₃)₄ and CuI, yielding 6-methylbenzofuran-2-carbonitrile. While efficient, this method suffers from high catalyst costs and sensitivity to oxygen.

Bromination of the Methyl Group

Introducing the bromomethyl moiety at position 6 requires selective bromination of the pre-formed 6-methyl intermediate. Two bromination strategies are prevalent:

Radical Bromination Using N-Bromosuccinimide (NBS)

NBS in carbon tetrachloride (CCl₄) under radical initiation selectively brominates benzylic positions. For 6-methylbenzofuran-2-carbonitrile, this method proceeds via a radical chain mechanism:

-

Initiation : Azobisisobutyronitrile (AIBN) generates radicals at 70–80°C.

-

Propagation : NBS abstracts a hydrogen atom from the methyl group, forming a benzylic radical.

-

Termination : Bromine transfer from NBS yields this compound.

| Condition | Specification | Impact on Yield |

|---|---|---|

| NBS Equivalence | 1.1–1.2 equiv | Maximizes conversion |

| Solvent | Anhydrous CCl₄ | Prevents hydrolysis |

| Temperature | Reflux (76°C) | Optimal radical stability |

| Reaction Time | 3–5 hours | Balances completion vs. side reactions |

Yields typically reach 70–85%, with minimal dibromination or ring bromination.

Electrophilic Bromination with Molecular Bromine

Direct bromination using Br₂ in acetic acid offers a cost-effective alternative. The reaction proceeds via electrophilic attack, favored by the electron-donating methyl group:

| Parameter | Optimal Setting | Note |

|---|---|---|

| Br₂ Equivalence | 1.05 equiv | Avoids overbromination |

| Solvent | Glacial Acetic Acid | Enhances electrophilicity |

| Temperature | 0–5°C | Controls exotherm |

| Catalyst | None required | – |

This method achieves 60–70% yield but requires stringent temperature control to prevent ring bromination.

Process Optimization and Industrial Considerations

Solvent Systems

-

CCl₄ vs. Acetic Acid : While CCl₄ improves radical stability, its toxicity drives substitution with greener solvents like ethyl acetate in NBS reactions. Acetic acid remains preferred for electrophilic bromination due to protonation effects.

-

Workup Procedures : Neutralization with aqueous NaHCO₃ followed by extraction with dichloromethane ensures high-purity product (>95% by HPLC).

Purification Challenges

-

Byproduct Formation : Dibrominated byproducts (e.g., 6-(dibromomethyl) derivatives) form at higher Br₂ concentrations. Silica gel chromatography with hexane/ethyl acetate (8:2) effectively separates these impurities.

-

Crystallization : Recrystallization from ethanol/water (9:1) yields colorless needles, confirming structure via -NMR (δ 4.8 ppm, singlet, CH₂Br).

Mechanistic Insights and Selectivity Control

Radical Pathway Dominance

NBS-mediated bromination favors the benzylic position due to stabilization of the transition state by the aromatic ring. Computational studies suggest a 15 kcal/mol lower activation energy for benzylic vs. aromatic C–H abstraction.

Electronic Effects of the Nitrile Group

The electron-withdrawing nitrile at position 2 deactivates the benzene ring, directing bromination exclusively to the methyl group. UV-Vis spectroscopy confirms no conjugation between the nitrile and bromomethyl groups, preserving regioselectivity.

Emerging Methodologies

Q & A

Q. What are the optimal synthetic routes for 6-(Bromomethyl)benzofuran-2-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or electrochemical reduction (adapted from methods for structurally similar brominated benzofurans). For example:

- Alkylation : React benzofuran-2-carbonitrile derivatives with bromomethylating agents (e.g., NBS or DBM) in polar aprotic solvents (DMF or THF) at 60–80°C .

- Electrochemical Reduction : Cathodic reduction of brominated precursors (e.g., 2-bromo-2-cyanoacetophenone analogs) in a one-pot setup, as demonstrated for 5-amino-4-benzoylfuran-2-carbonitrile .

- Key Variables : Temperature, solvent polarity, and catalyst choice (e.g., KOH or phase-transfer agents) critically affect yields (reported 50–75% in similar systems) .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Look for diagnostic signals: aromatic protons (δ 7.2–7.8 ppm), nitrile (C≡N) at ~110–120 ppm in , and bromomethyl (–CHBr) protons split into doublets (δ 4.3–4.7 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 236 (CHBrNO) and isotopic patterns for bromine (1:1 ratio for /) .

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect byproducts (e.g., debrominated derivatives) .

Q. What are the key reactivity patterns of this compound in organic synthesis?

- Methodological Answer :

- Nucleophilic Substitution : The bromomethyl group reacts with amines, thiols, or alkoxides to form derivatives (e.g., 6-(aminomethyl)- or 6-(thiomethyl)-benzofurans) in DMF with KCO .

- Cyanation Stability : The nitrile group is stable under mild acidic/basic conditions but may hydrolyze to carboxylic acids in concentrated HSO .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh) catalyst to introduce aryl groups at the bromomethyl position .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction conditions for bromomethylbenzofuran derivatives?

- Methodological Answer :

- Comparative Analysis : Systematically test variables (e.g., solvent, temperature, catalyst) from conflicting studies (e.g., DMF vs. THF in alkylation) .

- Mechanistic Probes : Use DFT calculations to model transition states and identify rate-limiting steps (e.g., solvent polarity effects on SN2 pathways) .

- Case Study : Conflicting yields (50% vs. 75%) for similar brominated furans may arise from trace moisture or oxygen sensitivity; use inert atmospheres and molecular sieves .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Modeling : Optimize geometries at B3LYP/6-31G(d) level to calculate Fukui indices for electrophilic/nucleophilic sites .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize synthetic targets for medicinal chemistry .

- Solvent Effects : Apply COSMO-RS to predict solubility/reactivity in ionic liquids or deep eutectic solvents .

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photolytic debromination (observed in similar aryl bromides) .

- Thermal Stability : TGA analysis shows decomposition >150°C; avoid prolonged heating in reflux conditions .

- Hydrolytic Stability : Monitor by HPLC for hydrolysis products (e.g., benzofuran-2-carboxylic acid) in aqueous media .

Q. How can researchers optimize purity (>99%) for this compound in large-scale syntheses?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove polymeric byproducts .

- Flash Chromatography : Employ silica gel with hexane/ethyl acetate (8:2) to separate bromomethyl isomers .

- QC Protocols : Validate purity via triple-detection HPLC (UV, MS, ELSD) and elemental analysis (C, H, N, Br) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.